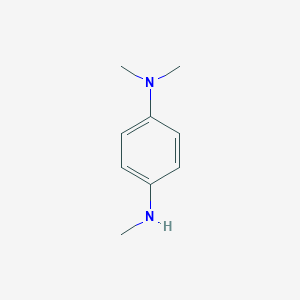

N,N,N'-Trimethyl-1,4-benzenediamine

Description

Properties

IUPAC Name |

1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUBHMURFEJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201944 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-34-6 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n,n Trimethyl 1,4 Benzenediamine

Precision Synthesis via Chemo- and Regioselective Transformations

Achieving high precision in the synthesis of N,N,N'-Trimethyl-1,4-benzenediamine hinges on the ability to control the reaction at specific positions on the aromatic ring and on the nitrogen atoms. This control, known as chemo- and regioselectivity, is crucial for minimizing byproducts and maximizing the yield of the desired isomer.

Amination Pathways to 1,4-Benzenediamine Scaffold

The construction of the 1,4-benzenediamine (also known as p-phenylenediamine) framework is the foundational step. Traditional methods often involve the reduction of p-nitroaniline derivatives. However, modern approaches seek to improve upon these by employing more selective and environmentally benign reagents and conditions.

A significant challenge lies in the selective introduction of amino groups at the para position of a benzene (B151609) ring. Recent advancements have explored directed C-H amination reactions. For instance, the use of sulfamate-protected anilines can guide the amination to the ortho position through noncovalent interactions, a principle that could be adapted for para-selectivity with appropriate directing groups. acs.org This approach offers a concise route from readily available anilines to phenylenediamines. acs.org

Another pathway involves the nucleophilic substitution of haloaromatics. For example, a process has been developed for the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) from 4-chloro nitrobenzene (B124822) and N,N-dimethylamine HCl under high pressure. rasayanjournal.co.in This method, followed by reduction, demonstrates a scalable and economical route. rasayanjournal.co.in

Controlled N-Methylation Strategies and Selectivity

Once the 1,4-benzenediamine scaffold is in place, the subsequent challenge is the controlled addition of three methyl groups to the two nitrogen atoms. This step is critical for obtaining this compound with high purity.

Achieving the desired trimethyl substitution pattern requires careful control over reaction conditions to prevent the formation of over-methylated (N,N,N',N'-tetramethyl) or under-methylated products. This can be accomplished by stoichiometric control of the methylating agent and by choosing reaction conditions that favor the formation of the desired product. The reactivity of the primary and secondary amino groups differs, which can be exploited to achieve selectivity. For instance, the primary amine is generally more nucleophilic and will react preferentially. Subsequent methylation of the dimethylamino group and the remaining N-H bond requires different conditions.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of this compound and its precursors.

Homogeneous Catalysis for Optimized Yields

Homogeneous catalysts, which exist in the same phase as the reactants, can offer high activity and selectivity. In the context of amination and methylation reactions, various metal complexes have been investigated. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. researchgate.net These reactions could be applied to the synthesis of the 1,4-benzenediamine scaffold.

For the methylation step, the use of a catalyst can enhance the efficiency of greener methylating agents like dimethyl carbonate. Research into homogeneous catalysts for N-methylation often focuses on transition metal complexes that can activate the C-O bond in DMC, facilitating the transfer of the methyl group to the nitrogen atom.

Heterogeneous Catalysis for Scalable Production

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous for large-scale industrial processes due to their ease of separation and recyclability.

A notable example is the use of a CuO/C catalyst for the reduction of p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine using hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This method is highlighted as a green synthesis technology due to the formation of nitrogen and water as byproducts, mild reaction conditions, and high yield. google.com

Another widely used heterogeneous catalyst is Raney nickel. It has been effectively used in the reduction of N,N-dimethyl-4-nitroaniline to N,N-dimethyl-1,4-phenylenediamine. rasayanjournal.co.in Studies have shown that while the catalyst loading affects the reaction rate, it does not significantly impact the yield. rasayanjournal.co.in

The development of robust and reusable heterogeneous catalysts is a key area of research for making the synthesis of this compound more economically viable and environmentally friendly.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable. uniroma1.itchemmethod.com These principles are increasingly being applied to the synthesis of aromatic amines.

Key aspects of green chemistry in this context include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. chemmethod.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. chemmethod.com

Use of Less Hazardous Chemical Syntheses: Employing non-toxic or less toxic reagents and solvents. nih.gov For example, replacing hazardous methylating agents with dimethyl carbonate. frontiersin.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. chemmethod.com

Use of Renewable Feedstocks: Exploring bio-based starting materials where possible. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. chemmethod.com

An example of a greener approach is the use of solvent-free or water-based reaction systems. For instance, a highly chemo- and regioselective synthesis of heterocyclic compounds has been reported in water at ambient temperature, avoiding the need for metal catalysts or external activators. nih.gov While not directly for this compound, this demonstrates the potential of water as a green solvent for complex organic transformations.

The selection of solvents is another critical factor. The use of greener solvents like ethyl acetate (B1210297) (EtOAc) instead of more hazardous ones like N,N-dimethylformamide (DMF) can significantly improve the sustainability of a process. unibo.it

Below is a table summarizing various synthetic approaches for precursors to this compound, highlighting the catalysts and conditions used.

| Product | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-dimethyl-p-phenylenediamine | p-nitro-N,N-dimethylaniline | CuO/C, Hydrazine hydrate | Protic polar solvent (e.g., ethanol) | 20-100 | High | google.com |

| N,N-dimethyl-p-phenylenediamine dihydrochloride | 4-Chloro Nitrobenzene, N,N-Dimethyl amine HCl | Raney nickel (for reduction) | DMF/NaHCO3 | 120 (amination), 45 (reduction) | 99 | rasayanjournal.co.in |

| N,N-dimethyl-p-phenylenediamine | p-nitrosodimethylaniline | Stannous chloride, Hydrochloric acid | - | Reflux | - | prepchem.com |

Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. The move away from volatile organic compounds (VOCs) towards greener alternatives is a key focus in the synthesis of aromatic amines.

Research into the synthesis of related N-alkylated phenylenediamines has demonstrated the feasibility of using environmentally benign solvents. For instance, a Chinese patent outlines a method for producing N,N-dimethyl-p-phenylenediamine using protic polar solvents such as water, methanol (B129727), or ethanol. google.com These solvents are advantageous due to their low toxicity, availability, and reduced environmental impact. The process utilizes a CuO/C catalyst for the reduction of p-nitro-N,N-dimethylaniline with hydrazine hydrate, presenting a greener alternative to traditional metal reductions that generate significant waste. google.comrsc.org

Another green approach involves the use of polyethylene (B3416737) glycol (PEG), which can act as a superior reaction medium compared to conventional solvents. In the synthesis of 1,2-disubstituted benzimidazoles from phenylenediamine, PEG-400 not only enhances the electrophilicity of the carbonyl carbon in the aldehyde reactant but also effectively sequesters the water byproduct, driving the reaction forward. frontiersin.org While not directly applied to this compound, this methodology highlights the potential of using such benign and recyclable solvent systems.

Furthermore, reactions in aqueous media represent a significant step towards sustainable chemistry. psu.edu A one-pot, catalyst-free synthesis of pyrimido[4,5-d]pyrimidines in water showcases the potential for high yields and product purity while eliminating the need for hazardous organic solvents and corrosive reagents. psu.edu The principles from these syntheses could be adapted for the alkylation steps required to produce this compound.

Table 1: Comparison of Solvents in Green Synthesis of Aromatic Amines and Related Heterocycles

| Solvent/Medium | Reaction Type | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Water, Methanol, Ethanol | Catalytic reduction of a nitro-aniline | Low toxicity, readily available, reduced environmental pollution. | Could be used in the reduction of a nitrated precursor or as a medium for methylation steps. | google.com |

| Polyethylene Glycol (PEG-400) | Condensation/Cyclization | Enhances reactivity, dissolves byproducts (e.g., water), recyclable. | Potentially useful for the condensation of precursors or as a medium for methylation. | frontiersin.org |

| Water | One-pot, multi-component reaction | Eliminates hazardous organic solvents, renewable, safe. | Applicable for multi-component strategies to build the phenylenediamine core. | psu.edu |

Energy-Efficient Synthetic Protocols (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods.

While specific studies on the microwave-assisted synthesis of this compound are not prevalent, research on related structures demonstrates the significant potential of this technology. For example, the N-alkylation of isatin (B1672199) has been successfully achieved using microwave irradiation, showing remarkable decreases in reaction times and a reduced need for solvents, which simplifies work-up procedures and increases yields. nih.gov In these procedures, bases like K₂CO₃ or Cs₂CO₃ in a minimal amount of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) under microwave heating lead to full conversion in minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Key Improvements | Reference |

|---|---|---|---|---|

| N-Alkylation of Isatin | Several hours, lower to moderate yields. | Few minutes, moderate to high yields. | Drastically reduced reaction time, increased yield, less solvent required. | nih.gov |

| Copolymerization of o-phenylenediamine | Longer reaction times, potential for side reactions. | 15 minutes at 25°C, good yield (75-80%). | Rapid, efficient polymerization at room temperature. | nih.gov |

| N-Alkylation of Amine-Functionalized Silica | Not specified, but typically requires longer heating. | High conversion (~87%) in two cycles. | Efficient functionalization of a solid support. | rsc.org |

Exploration of Novel Precursors and Reaction Conditions

The development of advanced synthetic routes also involves exploring novel starting materials and reaction conditions that improve selectivity, safety, and sustainability.

Novel Precursors: A highly atom-economical and green approach for synthesizing N,N′-dialkyl-p-phenylenediamines involves the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines. rsc.org This reaction proceeds at room temperature and is complete within a few hours, with water as the only significant byproduct. rsc.org This strategy represents a significant departure from traditional multi-step syntheses and could potentially be adapted for producing asymmetrically substituted phenylenediamines.

Novel Reagents and Catalysts: A major focus in greening methylation reactions is the replacement of toxic and hazardous methylating agents like methyl halides and dimethyl sulfate. frontiersin.org Dimethyl carbonate (DMC) has emerged as a promising green methylating agent, producing only carbon dioxide and methanol as byproducts. researchgate.net Research has shown that metal-organic frameworks (MOFs) can effectively catalyze the N-methylation of aromatic amines using DMC. researchgate.net A significant breakthrough was the full N,N-methylation of 4,4′-methylenedianiline (MDA) with DMC, achieving a 97% yield of the tetra-methylated product over a reusable NaY zeolite catalyst. researchgate.net This demonstrates the potential for using DMC for the exhaustive methylation required to form this compound from p-phenylenediamine (B122844) or its intermediates.

Catalytic systems using more benign C1 sources are also being developed. Heterogeneous catalysts, such as platinum on carbon (Pt/C), have been shown to be versatile for the N-methylation of various amines using methanol as the methylating agent. shokubai.org This system is notable for its high selectivity, promoting N,N-dimethylation for aliphatic amines and N-monomethylation for aromatic amines. shokubai.org Similarly, ruthenium on carbon (Ru/C) nanoparticles have been used for the selective N-dimethylation of various amines using formaldehyde. nih.gov Another novel approach utilizes formic acid as both the carbon and hydrogen source for the direct methylation of amines, catalyzed by ruthenium(II) complexes. nih.gov

These catalytic methodologies offer significant advantages, including the use of readily available and less toxic C1 sources, high selectivity, and the potential for catalyst recycling, all of which are central tenets of modern, sustainable chemical synthesis.

Table 3: Novel Precursors and Reagents for Phenylenediamine Synthesis

| Methodology | Precursor/Reagent | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Condensation/Aromatization | 1,4-Cyclohexanedione + Primary Amine | Room temperature, air oxidation | High atom economy, mild conditions, water as byproduct. | rsc.org |

| Green Methylation | Dimethyl Carbonate (DMC) | NaY zeolite, 190°C | Benign reagent, high yield, reusable catalyst. | researchgate.net |

| Catalytic Methylation | Methanol | Pt/C, NaOH, 150°C | Sustainable C1 source, high selectivity for mono-methylation of aromatic amines. | shokubai.org |

| Catalytic Methylation | Formaldehyde | Ru/C, H₂, 70°C | Readily available C1 source, mild conditions, good functional group tolerance. | nih.gov |

| Catalytic Methylation | Formic Acid | Ruthenium(II) complexes | Uses formic acid as both carbon and hydrogen source. | nih.gov |

Mechanistic Investigations of N,n,n Trimethyl 1,4 Benzenediamine Reactivity

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of N,N,N'-trimethyl-1,4-benzenediamine can proceed through either radical or ionic mechanisms, largely dependent on the reaction conditions and the nature of the reacting species.

While specific studies on this compound are not extensively documented, the reactivity of the closely related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) offers significant insights. Aromatic amines and diamines are known to undergo one-electron oxidation by hydroxyl radicals in aqueous solutions. researchgate.net This process typically involves the addition of the OH radical to the aromatic ring, forming an OH radical adduct. researchgate.net These adducts are transient species that subsequently decay to form more stable cation radicals. researchgate.net For TMPD, the one-electron oxidation by SO₄⁻ radicals has also been observed, with rate constants being pH-dependent. researchgate.net Given the structural similarity, it is highly probable that this compound also participates in radical reactions through the formation of a cation radical intermediate.

Ionic reaction pathways are also plausible, particularly in the presence of strong electrophiles or in reactions involving nucleophilic substitution on the amine groups. For instance, the reactivity profile of related phenylenediamines suggests they can neutralize acids in exothermic reactions to form salts. nih.gov Furthermore, related compounds are known to be incompatible with isocyanates, halogenated organics, and acid halides, indicating the potential for ionic reaction mechanisms. nih.gov

Detailed kinetic studies specifically on this compound are limited in publicly available literature. However, the principles of reaction kinetics can be applied to understand its reactivity. The rate of a reaction involving this compound can be described by a rate law, which is determined experimentally. For a general reaction:

aA + bB → Products

The rate law is expressed as:

Rate = k[A]ˣ[B]ʸ

where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B.

Integrated rate laws relate the concentration of a reactant to time. For a first-order reaction, the integrated rate law is:

ln[A] = -kt + ln[A]₀

For a second-order reaction, it is:

1/[A] = kt + 1/[A]₀

Studies on the decay of OH radical adducts of TMPD have shown them to follow first-order kinetics. researchgate.net The half-life (t₁/₂) of a reaction, the time required for the concentration of a reactant to decrease to half its initial value, is a key kinetic parameter. For a first-order reaction, the half-life is independent of the initial concentration, whereas for a second-order reaction, it is inversely proportional to the initial concentration. libretexts.orglumenlearning.comyoutube.com

Table 1: Integrated Rate Laws and Half-Life Equations

| Order | Rate Law | Integrated Rate Law | Half-Life (t₁/₂) |

| First | Rate = k[A] | ln[A] = -kt + ln[A]₀ | 0.693 / k |

| Second | Rate = k[A]² | 1/[A] = kt + 1/[A]₀ | 1 / (k[A]₀) |

Electron Transfer Phenomena Involving this compound

Aromatic amines, particularly those with electron-donating substituents like methyl groups, are known to be effective electron donors. N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a well-studied example of a facile electron donor that is readily oxidized to its cation radical. researchgate.net This property is central to its use as a redox indicator and in mechanistic studies of electron transfer.

Given the presence of both a dimethylamino and a methylamino group, this compound is also expected to exhibit significant electron-donating properties. The nitrogen lone pairs are delocalized into the aromatic π-system, which facilitates the removal of an electron to form a stable radical cation. This electron transfer can be initiated by chemical oxidizing agents or electrochemically. The stability of the resulting radical cation is a crucial factor in the thermodynamics and kinetics of the electron transfer process.

Stereoelectronic Effects on Reaction Dynamics

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In this compound, the orientation of the methyl groups and the nitrogen lone pairs relative to the benzene (B151609) ring can influence its reactivity.

Catalytic Mechanisms Mediated by the Compound

While this compound itself is not widely cited as a catalyst, its structural motifs are found in various organocatalysts. For example, derivatives of 1,2-benzenediamine have been utilized in the development of bifunctional organocatalysts for reactions like the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com These catalysts often operate through mechanisms involving the formation of iminium or enamine intermediates, or through hydrogen bonding interactions to activate substrates.

The presence of both a secondary and a tertiary amine in this compound offers the potential for it to act as a bifunctional catalyst. The tertiary amine can act as a Lewis base, while the secondary amine can act as a hydrogen bond donor or participate in the formation of reactive intermediates. Although direct catalytic applications of this compound are not well-documented, its structure suggests potential for mediating a range of organic transformations.

Advanced Spectroscopic and Structural Characterization of N,n,n Trimethyl 1,4 Benzenediamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For N,N,N'-Trimethyl-1,4-benzenediamine, both ¹H and ¹³C NMR provide definitive information about its atomic framework.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The asymmetry of this compound results in a distinct set of signals in both proton and carbon NMR spectra. The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution pattern, where the two sets of aromatic protons are chemically non-equivalent. The methyl groups also exhibit unique chemical shifts based on their attachment to different nitrogen atoms.

The ¹H NMR spectrum features signals for the aromatic protons, the N-H proton, the N-CH₃ protons, and the N(CH₃)₂ protons. The N-H proton signal is often broad and its chemical shift can be concentration-dependent; its presence can be confirmed by its disappearance upon D₂O exchange. libretexts.org The six protons of the dimethylamino group are chemically equivalent and appear as a sharp singlet. The three protons of the methylamino group also appear as a singlet, but at a different chemical shift. The aromatic protons, ortho and meta to the dimethylamino group, will appear as distinct doublets.

In the ¹³C NMR spectrum, six unique signals are predicted due to the molecule's asymmetry. This includes four signals for the benzene (B151609) ring carbons (two substituted and two protonated) and two signals for the methyl carbons. The carbons attached to the nitrogen atoms are deshielded, and their chemical shifts can be used to distinguish between the C-N(CH₃)₂ and C-NH(CH₃) carbons.

Predicted NMR data is based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Two-Dimensional NMR for Connectivity and Structure Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques reveal correlations between nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin couplings. huji.ac.il For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org It is invaluable for assigning the protonated carbons. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methyl proton signals would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). huji.ac.il It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the protons of the N(CH₃)₂ group would show a correlation to the ipso-carbon to which the dimethylamino group is attached. Similarly, the N-H proton could show correlations to the adjacent aromatic carbons and the methyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Characteristic Band Interpretation for Functional Groups

The vibrational spectrum of this compound is dominated by absorptions corresponding to its aromatic ring and amine functionalities.

N-H Vibrations: The secondary amine (N-H) group gives rise to a characteristic stretching vibration, typically a single, weak-to-medium band in the 3300-3500 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 650 and 900 cm⁻¹. libretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the three methyl groups is observed just below 3000 cm⁻¹.

C-N Vibrations: The stretching vibrations for the aromatic C-N bonds are expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com These are typically strong absorptions.

Aromatic C=C Vibrations: The benzene ring itself produces characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations of the molecule. Therefore, the symmetric stretching of the benzene ring would be expected to produce a strong Raman signal.

Table 2: Characteristic Vibrational Bands for this compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry determines the exact mass of the parent molecule with high precision, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₁₄N₂. nist.gov The calculated monoisotopic mass is 150.1157 g/mol . An HRMS measurement would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Upon electron impact ionization, the molecular ion ([M]⁺•) is formed at m/z 150. This ion can then undergo characteristic fragmentation. For aromatic amines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org

Key predicted fragments for this compound include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the dimethylamino group is a very common and favorable fragmentation, leading to a stable iminium cation. This would result in a significant peak at m/z 135.

[M-43]⁺: Loss of the entire dimethylamino group as a radical is less likely, but loss of a CH₃NCH₂ fragment could occur, leading to a peak at m/z 107.

The fragmentation pattern provides a structural fingerprint that complements the data obtained from NMR and vibrational spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the molecule, significantly influenced by the arrangement of the amino and methyl groups on the benzene ring.

The electronic spectrum of aromatic amines is characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the nitrogen atoms. In this compound, the presence of both a dimethylamino group (-N(CH₃)₂) and a methylamino group (-NHCH₃) at the para positions of the benzene ring significantly influences its electronic properties.

The dimethylamino and methylamino groups are strong electron-donating groups due to the lone pair of electrons on the nitrogen atoms. These lone pairs can conjugate with the π-system of the benzene ring, leading to a charge transfer character in the electronic transitions. This intramolecular charge transfer (ICT) from the nitrogen atoms to the benzene ring results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The principal electronic transitions expected for this compound are π → π* and n → π* transitions. The π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring, are typically intense. The n → π* transitions, which involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital, are generally weaker.

The extent of conjugation and the energy of these transitions are sensitive to the solvent polarity. In polar solvents, the excited state, which has a more pronounced charge-separated character, is stabilized more than the ground state. This typically leads to a further red shift in the absorption maximum.

For comparison, the parent compound, 1,4-benzenediamine, exhibits absorption bands around 237 nm and 299 nm, which are attributed to π → π* transitions of the benzenoid ring and a transition involving the lone pair of electrons on the nitrogen atoms, respectively researchgate.net. The introduction of methyl groups on the nitrogen atoms, as in this compound, is expected to cause a further bathochromic shift due to the electron-donating inductive effect of the methyl groups, which enhances the electron density on the nitrogen atoms and facilitates the charge transfer to the ring.

In terms of fluorescence, many phenylenediamine derivatives are known to be fluorescent. Following excitation, the molecule can relax to the ground state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a fluorescence spectrum that is red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would also be expected to be sensitive to the solvent environment.

| Compound | Expected Absorption Maxima (λ_max) | Type of Transition |

| This compound | ~240-260 nm and ~300-330 nm | π → π* and ICT |

| 1,4-Benzenediamine | 237 nm, 299 nm | π → π* and n → π* researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, a specific crystal structure for this compound has not been reported in the crystallographic databases. However, the solid-state architecture can be predicted based on the known crystal structures of related phenylenediamine derivatives.

The crystal packing of this compound in the solid state would be governed by a combination of intermolecular forces, including van der Waals interactions and, importantly, hydrogen bonding.

The presence of a secondary amine group (-NHCH₃) in the molecule allows for the formation of intermolecular hydrogen bonds of the N-H···N type. In these interactions, the hydrogen atom of the methylamino group of one molecule can form a hydrogen bond with the nitrogen atom of either the methylamino or the dimethylamino group of a neighboring molecule. Such hydrogen bonds are a dominant force in the crystal packing of many organic molecules and would likely lead to the formation of chains or more complex three-dimensional networks in the crystal lattice of this compound.

In addition to classical hydrogen bonding, weaker C-H···π interactions may also play a role in the crystal packing. In these interactions, the hydrogen atoms of the methyl groups or the benzene ring can interact with the π-electron cloud of the benzene ring of an adjacent molecule.

| Interaction Type | Description | Expected Role in Crystal Packing |

| N-H···N Hydrogen Bonding | Between the -NHCH₃ group of one molecule and a nitrogen atom of another. | Major contributor to the formation of chains or networks, dictating the primary packing motif. |

| C-H···π Interactions | Between C-H bonds (from methyl groups or the ring) and the π-system of the benzene ring. | Secondary role in stabilizing the crystal lattice and influencing the relative orientation of molecules. |

| van der Waals Forces | Dispersive forces between all atoms. | Contribute to the overall cohesive energy of the crystal. |

Computational and Theoretical Chemistry Studies on N,n,n Trimethyl 1,4 Benzenediamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. For N,N,N'-Trimethyl-1,4-benzenediamine, these calculations can predict its geometry, stability, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like this compound.

DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Furthermore, DFT can predict various ground state electronic properties, such as dipole moment, polarizability, and vibrational frequencies. For substituted phenylenediamines, DFT studies have been used to understand their structural arrangements and electronic effects. researchgate.net The calculated ground state properties provide a foundation for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Representative Calculated Ground State Properties of this compound using DFT

| Property | Representative Value | Unit |

| Total Energy | -442.5 | Hartree |

| Dipole Moment | 2.1 | Debye |

| Polarizability | 185.3 | Bohr³ |

Note: The values in this table are representative and intended for illustrative purposes, based on typical DFT calculations for similar aromatic amines.

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edunih.gov TD-DFT extends the principles of DFT to study electronic excited states, providing information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions. rsc.orgscirp.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, identifying the wavelengths at which electronic transitions are most likely to occur. This is crucial for understanding the photophysical properties of this compound. The analysis of the molecular orbitals involved in these transitions can reveal their character, such as π→π* or n→π* transitions, and can shed light on intramolecular charge transfer (ICT) processes. rsc.org For aromatic amines, TD-DFT has been successfully used to interpret their charge-transfer spectra. researchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.10 | 0.15 | HOMO -> LUMO |

| S2 | 4.55 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.20 | 0.32 | HOMO -> LUMO+1 |

Note: The values in this table are representative and intended for illustrative purposes, based on typical TD-DFT calculations for similar aromatic amines.

Molecular Orbital Theory and Electronic Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. Several key descriptors derived from MO theory are particularly insightful for characterizing this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For substituted anilines and phenylenediamines, the nature and position of the substituent groups can significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. researchgate.netresearchgate.net In this compound, the electron-donating nature of the amino and methyl groups is expected to raise the HOMO energy level, making the molecule a good electron donor.

Table 3: Representative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are representative and intended for illustrative purposes, based on typical computational studies of similar aromatic amines.

To quantify the distribution of electronic charge within this compound, population analysis methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are employed. These methods partition the total electron density among the individual atoms in the molecule, providing atomic charges.

Mulliken population analysis is a straightforward method based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.orglibretexts.org However, it is known to be sensitive to the choice of basis set. nih.gov The NBO analysis, on the other hand, provides a more chemically intuitive picture of bonding and lone pairs by localizing the molecular orbitals into a set of one- and two-center orbitals that correspond to the Lewis structure representation. NBO analysis can also provide information about hyperconjugative interactions and charge transfer between orbitals. researchgate.net Comparing the results from both methods can offer a more robust understanding of the charge distribution.

Table 4: Representative NBO and Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | NBO Charge (e) | Mulliken Charge (e) |

| N (dimethylamino) | -0.55 | -0.45 |

| N (methylamino) | -0.52 | -0.42 |

| C (ipso-N(CH₃)₂) | 0.15 | 0.10 |

| C (ipso-NHCH₃) | 0.12 | 0.08 |

Note: The values in this table are representative and intended for illustrative purposes, based on typical computational studies of similar aromatic amines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. rsc.org

Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. For substituted benzenes, the MEP can quantitatively reflect the electronic effects of the substituents on the aromatic ring. nih.govnih.gov In this compound, the nitrogen atoms are expected to be surrounded by regions of negative potential due to their lone pairs of electrons, while the hydrogen atoms of the amino and methyl groups will likely exhibit positive potential.

An illustrative MEP surface for a molecule like this compound would show a concentration of negative potential around the nitrogen atoms, indicating their nucleophilic character. The aromatic ring would exhibit a more complex potential distribution influenced by the electron-donating amino and methyl groups.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions using computational methods involves mapping the potential energy surface to identify stable molecules (reactants, products, intermediates) and the transition states that connect them. Density Functional Theory (DFT) is a primary tool for this purpose, offering a balance between accuracy and computational cost.

Reaction pathway modeling for this compound would likely focus on its oxidation, a characteristic reaction of phenylenediamines. These compounds are known to undergo dehydrogenation or act as antioxidants. Computational studies on analogous compounds, such as N,N'-diphenyl-p-phenylenediamine (DPPD), have successfully used DFT methods like B3LYP/6-31G* to model the geometries of the reactant and its dehydrogenated products. researchgate.net Such studies predict the formation of stable radical cations and biradicals during oxidation. researchgate.net For this compound, a similar approach would involve modeling the stepwise removal of hydrogen atoms from the nitrogen centers to form radical intermediates and ultimately quinonediimine-type structures.

The process involves:

Geometry Optimization: Calculating the lowest energy structure for the reactant, proposed intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that represents the energy barrier for a specific reaction step. This is crucial for understanding the reaction kinetics.

Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC analysis traces the reaction path from the transition state down to the connected reactant and product, verifying that the correct energy barrier has been found for the reaction of interest. ekb.eg

A key area of investigation for this compound would be its role as an antioxidant. Theoretical calculations can elucidate the mechanism, which often involves proton transfer from water to a nitrogen atom, followed by nucleophilic substitution. nih.gov By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. For instance, studies on the decomposition of related N-substituted amides propose mechanisms involving six-membered transition states, which can be thoroughly investigated using DFT. nih.gov

| Reaction Step | Species | Relative Energy (kJ/mol) | Methodology |

|---|---|---|---|

| Initial Reactant | DPPD | 0 | B3LYP/6-31G* |

| First Dehydrogenation | DPPD Radical Cation | +250 | |

| Second Dehydrogenation | DPPD Quinonediimine | +450 |

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for structural elucidation and the validation of experimental data. DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The standard approach involves:

Optimizing the molecular geometry.

Calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Referencing the calculated shielding values to a standard, like Tetramethylsilane (TMS), to obtain chemical shifts (δ).

These predicted spectra can then be compared with experimental results. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. researchgate.net Benchmarking studies have shown that certain DFT functionals can predict ¹H NMR shifts with a mean absolute error as low as 0.08 ppm when appropriate solvent effects are included using models like the Polarizable Continuum Model (PCM). github.io

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities after geometry optimization. A known issue is that theoretical frequencies are often systematically higher than experimental ones. To correct this, a scaling factor is typically applied to the calculated frequencies. researchgate.netmdpi.com The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to assign vibrational modes to specific molecular motions, such as N-H bending, C-N stretching, and aromatic ring vibrations.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Ar-H (ortho to NHCH₃) | 6.65 | 6.72 | -0.07 |

| Ar-H (ortho to N(CH₃)₂) | 6.80 | 6.89 | -0.09 |

| NH-CH₃ | 2.85 | 2.90 | -0.05 |

| N(CH₃)₂ | 2.95 | 3.01 | -0.06 |

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For flexible molecules like this compound, MD simulations provide critical insights into their conformational landscape and dynamic behavior, which are not accessible from static quantum mechanical calculations.

The conformational flexibility of this compound arises from the rotation around the C-N bonds and the orientation of the methyl groups. An MD simulation would model these movements by solving Newton's equations of motion for the system. This requires a force field, which is a set of parameters that defines the potential energy of the molecule as a function of its atomic coordinates.

A typical MD study on this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water to mimic experimental conditions.

Energy Minimization: Removing any steric clashes or unfavorable starting geometries.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach equilibrium under constant temperature and pressure (NPT ensemble).

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

Research Applications of N,n,n Trimethyl 1,4 Benzenediamine in Chemical Science

Strategic Use in Complex Organic Synthesis as a Building Block

The unique structure of N,N,N'-Trimethyl-1,4-benzenediamine, featuring both a secondary and a tertiary amine, defines its application as a versatile intermediate in the synthesis of more complex molecules.

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinoxalines)

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and functional materials. nih.gov The synthesis of quinoxalines, a class of benzo-fused heterocycles, traditionally involves the condensation of an aromatic 1,2-diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound.

It is important to note that this compound is a 1,4-diamine (p-phenylenediamine) and therefore cannot directly undergo the classical cyclization reaction to form the quinoxaline (B1680401) ring, which requires two adjacent amino groups. However, its structural motif is valuable for synthesizing other classes of nitrogen-containing compounds. Research into high-nitrogen content heterocycles for energetic materials has explored a wide variety of precursors, though direct application of this specific trimethylated diamine is not prominently documented in this niche area. dtic.mil Its value lies more as an intermediate that can be modified to create precursors for various heterocyclic systems.

Intermediate in Fine Chemical Synthesis

As a substituted aniline, this compound serves as a key building block for producing fine chemicals. tra-chem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactivity of the two different amine groups—the secondary amine (-NHCH₃) and the tertiary dimethylamino group (-N(CH₃)₂)—allows for selective chemical transformations.

The secondary amine can readily undergo reactions like acylation, alkylation, and condensation, while the tertiary amine influences the electronic properties of the aromatic ring, directing further substitutions. This differential reactivity makes it a useful starting material for multi-step syntheses of dyes, photographic chemicals, and other specialty organic compounds where precise control over the molecular structure is required.

Contributions to Advanced Polymer and Materials Science

The electronic and structural properties of this compound and related p-phenylenediamines make them significant in the development of polymers and functional materials.

Monomer in High-Performance Polymer Development (e.g., Polyimides)

High-performance polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. azom.com Their synthesis typically involves the polycondensation reaction between a diamine and a dianhydride. azom.comvt.edu

While aromatic diamines are fundamental monomers for polyimides, the specific structure of this compound makes it unsuitable as a primary monomer for chain extension in polyimide synthesis. The polymerization process requires two reactive primary or secondary amine groups to form the repeating imide linkages. In this molecule, only the secondary amine can react with a dianhydride. The tertiary amine group is non-reactive in this context and cannot participate in chain growth, effectively acting as a chain terminator.

However, the broader class of p-phenylenediamines is crucial to polyimide chemistry. By modifying the structure of the diamine and dianhydride monomers, researchers can fine-tune the properties of the resulting polymer, such as solubility, glass transition temperature (Tg), and optical transparency. nih.govgoogle.com

Below is a table showing examples of polyimides synthesized from various aromatic diamines and dianhydrides, illustrating the structure-property relationships in this class of polymers.

| Diamine Monomer | Dianhydride Monomer | Resulting Polymer Properties | Reference |

|---|---|---|---|

| 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | High thermal stability, basis for Kapton™ film. | vt.edu |

| 5(6)-Amino-1-(4'-aminophenyl)-1,3,3-trimethylindane | Pyromellitic Dianhydride (PMDA) | Highly soluble polyimide. | google.com |

| 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene (FDAADA) | 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) | Good solubility, high Tg (>420 °C), high optical transparency. | nih.gov |

Antioxidant and Antiozonant Research in Elastomer Technology

The most significant application of p-phenylenediamines (PPDs) is as antidegradants in elastomer (rubber) technology. These compounds are highly effective at protecting rubber from degradation caused by oxidation and ozonolysis. nih.gov The mechanism involves the PPD molecule reacting with ozone or free radicals faster than the polymer chains, thus sacrificing itself to protect the elastomer. dtic.milgoogle.com

Various N-alkyl and N-aryl substituted PPDs are used commercially, with the specific substituents influencing their volatility, solubility within the rubber matrix, and staining characteristics. researchgate.netgoogle.com Common examples include N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD). researchgate.netnist.gov this compound fits into this chemical class and is studied for its potential as an antioxidant. Its effectiveness is attributed to the electron-rich aromatic ring and the nitrogen atoms, which can donate hydrogen atoms to terminate radical chain reactions.

The table below compares different p-phenylenediamine (B122844) derivatives used as antioxidants and antiozonants in rubber.

| Antioxidant Compound | Common Abbreviation | Key Feature |

|---|---|---|

| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Widely used general-purpose antioxidant and antiozonant. |

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | 6PPD | Highly effective antiozonant for tires. researchgate.net |

| N,N′-Diphenyl-p-phenylenediamine | DPPD | Effective antioxidant at high temperatures, though less effective against flex-cracking. nih.govnih.gov |

| This compound | - | Belongs to the PPD class, functions through similar radical scavenging mechanisms. |

Development of Optoelectronic Materials and Devices (e.g., Nonlinear Optics)

Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in telecommunications, optical computing, and frequency conversion.

This compound possesses two electron-donating amine groups attached to a benzene (B151609) ring. The dimethylamino group is a stronger electron donor than the methylamino group. This intrinsic electronic asymmetry, while modest, makes the molecule and its derivatives candidates for incorporation into larger NLO-active systems. Research in this area often focuses on enhancing NLO effects by creating "push-pull" systems, where a strong electron-donating group is paired with a strong electron-accepting group (like -NO₂ or -CN) across a conjugated bridge. The trimethylated phenylenediamine can serve as the electron-donating core or starting point for the synthesis of such advanced materials. The incorporation of such molecules into polymer matrices, like poly(vinyl alcohol), is a strategy to create functional films for optoelectronic devices. mdpi.com

Role in Analytical Reagent Development

This compound, a substituted aromatic diamine, holds potential as a valuable reagent in the field of analytical chemistry. nist.govepa.gov Its structural similarity to other well-established N-substituted p-phenylenediamines suggests its utility in various analytical methodologies, particularly in colorimetric and spectrophotometric analysis. The development of analytical reagents is crucial for creating sensitive, selective, and efficient methods for the detection and quantification of a wide array of chemical species.

The core functionality of p-phenylenediamine derivatives in analytical chemistry often revolves around their redox properties. These compounds can undergo oxidation to form intensely colored radical cations, a transformation that can be monitored and quantified spectrophotometrically. This characteristic makes them excellent candidates for use as chromogenic reagents or redox indicators. While specific research detailing the analytical applications of this compound is not as extensively documented as for its close analogs like N,N-dimethyl-p-phenylenediamine and N,N-diethyl-p-phenylenediamine, its role can be inferred from the behavior of these related compounds.

For instance, N,N-diethyl-p-phenylenediamine (DPD) is a widely used reagent for the determination of various oxidizing agents. semanticscholar.org In a notable application, DPD is employed for the spectrophotometric detection of hexavalent chromium (Cr(VI)). The colorless DPD reagent is oxidized by Cr(VI) to produce a stable and intensely red-colored DPD radical cation (DPD•+). semanticscholar.org The intensity of the color, which is directly proportional to the concentration of Cr(VI), is measured at a maximum absorbance of 551 nm. semanticscholar.org This method is lauded for its rapidity, sensitivity, and ease of use. semanticscholar.org

Similarly, N,N-dimethyl-p-phenylenediamine has been utilized for the colorimetric determination of peroxidase. nih.gov The enzyme catalyzes the oxidation of the reagent in the presence of hydrogen peroxide, leading to the formation of a red pigment. nih.gov The rate of color formation is proportional to the enzyme concentration, allowing for its quantification. nih.gov

Given these precedents, this compound would be expected to react in a similar fashion. The presence of both methyl and dimethylamino groups on the benzene ring influences the electron density and, consequently, the redox potential of the molecule. This tuning of electronic properties can affect the sensitivity and selectivity of the analytical method.

The development of analytical methods using this compound would likely involve optimizing reaction conditions such as pH, reagent concentration, and reaction time to achieve maximum color development and stability. The choice of the N-substituents in the p-phenylenediamine series can impact the stability of the resulting colored radical and the wavelength of maximum absorbance, allowing for the tailoring of reagents for specific analytical challenges.

Below is a table summarizing the analytical applications of closely related p-phenylenediamine derivatives, which provides a basis for the potential applications of this compound.

| Analytical Reagent | Analyte | Principle | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| N,N-Diethyl-p-phenylenediamine | p-Quinones | Spectrophotometry | 552 | 1.1 x 10⁵ |

| N,N-Diethyl-p-phenylenediamine | Chromium (VI) | Spectrophotometry | 551 | 2.5449 x 10⁴ |

| N,N-Dimethyl-p-phenylenediamine | Peroxidase | Colorimetry | Not Specified | Not Specified |

The data presented for analogous compounds underscores the potential of this compound as a chromogenic reagent. Further research into its specific reactivity and the properties of its oxidized forms would be necessary to fully establish its role and develop dedicated analytical methods.

Environmental Research and Ecotoxicological Assessment of N,n,n Trimethyl 1,4 Benzenediamine

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical compound determine its distribution, concentration, and ultimate impact on ecosystems. For N,N,N'-Trimethyl-1,4-benzenediamine, understanding these processes is crucial for a comprehensive environmental risk assessment. This section explores the biodegradation, photodegradation, bioaccumulation, and soil mobility of this compound.

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a key process that influences the persistence of organic chemicals in the environment. It involves the breakdown of compounds by microorganisms. Aromatic amines, the class of chemicals to which this compound belongs, can vary in their susceptibility to microbial degradation. nih.gov

Studies on similar para-phenylenediamines (PPDs) used in industrial applications, such as tire manufacturing, indicate that aerobic microbial degradation can occur. For instance, research on various PPDs showed that their half-lives in aerobic solutions can range from a few hours to several days. nih.gov The biodegradation of these compounds often involves initial transformations like hydrolysis. nih.gov However, it is important to note that while the parent compound may be degraded, this can lead to the formation of various transformation products, which may have their own environmental profiles. nih.gov

The biodegradation of N,N-dimethylformamide (DMF), a structurally related solvent, has been shown to be feasible using bacterial strains like Bacillus. researchgate.net This suggests that microbial systems possess the enzymatic machinery to break down N-methylated compounds. The initial steps in the degradation of aromatic compounds by bacteria often involve oxidation of the benzene (B151609) ring by enzymes like dioxygenases or monooxygenases. researchgate.net

Photochemical Degradation Processes in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant removal pathway for chemicals present in surface waters and the atmosphere. nih.govresearchgate.net

Aromatic amines can undergo photodissociation of their carbon-nitrogen and nitrogen-hydrogen bonds. researchgate.net The rate and products of photolysis can be influenced by environmental factors such as pH. researchgate.net For some aromatic amines, photolysis in the presence of phosphate (B84403) radicals has been observed to yield products like azo compounds. ias.ac.in The presence of other substances in the water, acting as photosensitizers, can also accelerate the degradation process. researchgate.net While direct photolysis is a key degradation process for many aromatic compounds in water, the specific quantum yields and reaction kinetics for this compound are not extensively documented in readily available literature. researchgate.netresearchgate.net

Bioaccumulation and Bioconcentration Potential in Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. epa.gov Bioconcentration is a more specific process, referring to the uptake of a water-borne chemical through an organism's respiratory surfaces and skin. wikipedia.orgnih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which describes its lipophilicity (affinity for fats). sfu.ca A high Kow value suggests a greater potential to accumulate in the fatty tissues of organisms. wikipedia.org

The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.orgnih.gov A BCF value greater than 1 indicates a tendency for the chemical to be more concentrated in the organism than in the water. wikipedia.org For many organic chemicals, BCF values can be estimated from their Kow values using regression equations. epa.gov Specific, experimentally determined BCF values for this compound are not widely reported. However, data for related p-phenylenediamine (B122844) derivatives suggest that some of these compounds are not considered to be bioaccumulative. ag.state.mn.us

Adsorption/Desorption and Mobility in Soil and Sediment

The mobility of a chemical in the subsurface is largely governed by its tendency to adsorb to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. epa.gov A high Koc value indicates that the chemical is likely to be strongly bound to soil and sediment, making it less mobile in the environment. Conversely, a low Koc value suggests higher mobility and a greater potential to leach into groundwater. epa.gov

Ecotoxicological Impact Studies on Model Organisms

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. Aquatic toxicity is a major focus, as water bodies often receive discharges of industrial chemicals. chemsafetypro.com

Acute and Chronic Aquatic Toxicity Assessments

Acute toxicity tests measure the adverse effects of a substance over a short period of exposure, typically 24 to 96 hours. usgs.gov Chronic toxicity tests assess the effects of longer-term exposure, which can include impacts on reproduction, growth, and survival. chemsafetypro.com Key endpoints in these tests include the LC50 (the concentration that is lethal to 50% of the test fish population) and the EC50 (the concentration that causes an effect, such as immobilization in 50% of invertebrates like Daphnia). chemsafetypro.comusgs.gov For algae, the IC50 or EC50 represents the concentration that inhibits the growth or growth rate by 50%. researchgate.netdtu.dk

While specific and comprehensive toxicity data for this compound is limited in the public domain, data for structurally similar p-phenylenediamine derivatives provide an indication of potential aquatic toxicity. For example, some p-phenylenediamine compounds have been shown to be toxic to aquatic life, with chronic toxicity values (No Observed Effect Concentration, NOEC) for fish, daphnids, and algae in the low mg/L range. wa.gov It is known that some p-phenylenediamine antioxidants are acutely toxic to certain aquatic organisms. nih.gov

The following table summarizes typical endpoints for aquatic toxicity testing.

| Organism Group | Test Type | Endpoint | Typical Duration | Description |

|---|---|---|---|---|

| Fish | Acute | LC50 | 96 hours | Concentration lethal to 50% of the fish population. chemsafetypro.com |

| Fish | Chronic | NOEC | e.g., 28 days | No Observed Effect Concentration, the highest concentration with no statistically significant adverse effect. chemsafetypro.com |

| Invertebrates (e.g., Daphnia) | Acute | EC50 | 48 hours | Concentration causing immobilization in 50% of the daphnid population. chemsafetypro.com |

| Invertebrates (e.g., Daphnia) | Chronic | NOEC | e.g., 21 days | Assesses effects on reproduction. chemsafetypro.com |

| Algae | Acute | EC50 / IC50 | 72-96 hours | Concentration inhibiting growth or growth rate by 50%. researchgate.net |

Terrestrial Ecotoxicity and Soil Microbiome Effects

The environmental fate and impact of this compound in terrestrial ecosystems, particularly its effects on soil organisms and microbial communities, are not extensively documented in publicly available scientific literature. However, by examining studies on analogous aromatic amines and p-phenylenediamine derivatives, potential ecotoxicological effects can be inferred. Aromatic amines, as a class of compounds, are known to interact with soil matrices through various mechanisms, including sorption to organic matter and clay particles, which influences their bioavailability and potential toxicity. purdue.eduepa.gov

The introduction of aromatic amines into the soil can lead to shifts in the composition and function of the soil microbiome. imrpress.com Studies on aniline, a simpler aromatic amine, have shown that it can be utilized by certain microorganisms as a source of carbon and nitrogen, leading to its biodegradation. avestia.com However, high concentrations of such compounds can also be toxic to a broad range of soil bacteria, potentially inhibiting key microbial processes like nitrification and carbon mineralization. labanalysis.it The presence of methyl groups on the amine nitrogens, as in this compound, may influence its biodegradability and toxicity profile compared to unsubstituted or less substituted analogues.

| Parameter | Potential Effect of this compound on Soil Ecosystems |

| Soil Microbiome | Alteration of microbial community structure and diversity. Inhibition of sensitive microbial groups. Potential for adaptation and biodegradation by specific microorganisms. |

| Nitrification | Potential inhibition of nitrifying bacteria, affecting nitrogen cycling. |

| Carbon Mineralization | Dose-dependent effects, with potential for inhibition at high concentrations. |

| Soil Invertebrates | Potential for toxicity to earthworms, collembolans, and other invertebrates, affecting soil structure and nutrient cycling. |

Identification and Toxicity Evaluation of Environmental Transformation Products

The environmental transformation of this compound can occur through both abiotic and biotic pathways, leading to the formation of various transformation products that may have different toxicity profiles compared to the parent compound.

Abiotic Transformation: In the soil environment, aromatic amines can undergo abiotic degradation through processes such as oxidation and polymerization, often catalyzed by minerals like manganese and iron oxides. epa.gov These reactions can lead to the formation of dimers and higher oligomers. The methylation of the amine groups in this compound may influence the rate and products of these abiotic reactions. For instance, studies on other p-phenylenediamine derivatives have shown that they can be transformed into their corresponding quinone derivatives, which can be highly toxic. nih.govmdpi.com It is plausible that this compound could also form quinone-like structures under oxidizing conditions.

Biotic Transformation: Microbial degradation is a key process in the environmental fate of aromatic amines. avestia.com Bacteria capable of degrading aromatic amines often initiate the process through oxidation of the aromatic ring or dealkylation of the amine groups. researchgate.net For this compound, biodegradation could potentially proceed via demethylation, leading to the formation of N,N-dimethyl-1,4-benzenediamine, N-methyl-1,4-benzenediamine, and ultimately p-phenylenediamine. Each of these transformation products would exhibit its own toxicity. For example, p-phenylenediamine itself is known to be a skin sensitizer (B1316253) and has shown some evidence of toxicity in animal studies. epa.gov Further degradation would likely involve the cleavage of the aromatic ring.

| Transformation Pathway | Potential Transformation Products of this compound | Potential Toxicity of Products |

| Abiotic Oxidation | Quinone-like structures, dimers, and oligomers | Potentially higher toxicity than the parent compound. |

| Biotic Demethylation | N,N-Dimethyl-1,4-benzenediamine, N-Methyl-1,4-benzenediamine, p-Phenylenediamine | Toxicity may vary; p-phenylenediamine is a known sensitizer. |

| Biotic Ring Cleavage | Aliphatic acids and other smaller molecules | Generally lower toxicity as mineralization proceeds. |

Environmental Monitoring and Advanced Detection Methodologies

The accurate and sensitive detection of this compound and its transformation products in environmental matrices like soil and water is essential for assessing its distribution, fate, and potential risks. Various advanced analytical methodologies can be employed for this purpose.

Sample Preparation: Due to the complexity of environmental samples and the typically low concentrations of target analytes, a sample preparation step is usually necessary to extract and concentrate the compounds of interest. For soil and sediment samples, techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction can be used. confex.com For water samples, solid-phase extraction (SPE) is a common and effective method for concentrating aromatic amines. thermofisher.com

Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating aromatic amines from complex mixtures. thermofisher.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a versatile tool for the analysis of polar and thermally labile compounds like this compound. helixchrom.com Reversed-phase HPLC is commonly used, and detection can be achieved using ultraviolet (UV) absorbance. For higher sensitivity and selectivity, mass spectrometry (MS) is the detector of choice. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent specificity and low detection limits, making it ideal for trace-level analysis in environmental samples. nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of aromatic amines, often requiring a derivatization step to improve the volatility and thermal stability of the analytes. nih.gov GC coupled with a mass spectrometer (GC-MS) allows for the identification and quantification of the target compounds and their transformation products. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive technique for the determination of volatile and semi-volatile aromatic amines in soil and sediment. researchgate.net

The selection of the most appropriate analytical method depends on the specific research question, the physicochemical properties of the target analytes, the nature of the sample matrix, and the required sensitivity and selectivity.

| Analytical Technique | Principle | Applicability for this compound |

| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Suitable for relatively high concentrations; may lack specificity. |

| LC-MS/MS | Separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry. | Gold standard for trace analysis in complex environmental matrices. |

| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | May require derivatization; suitable for volatile transformation products. |

| HS-SPME-GC-MS | Extraction of volatile and semi-volatile compounds from the headspace of a sample followed by GC-MS analysis. | Sensitive method for the analysis of soil and sediment samples. |

Safe Laboratory Practices and Research Management for N,n,n Trimethyl 1,4 Benzenediamine

Comprehensive Hazard Communication and Risk Assessment Protocols in Research Settings

Effective management of N,N,N'-Trimethyl-1,4-benzenediamine in a research environment begins with a thorough understanding of its potential hazards and a comprehensive risk assessment.

Hazard Identification:

Safety Data Sheets (SDS) and chemical databases are primary sources for hazard information. For this compound and related phenylenediamine compounds, the following hazards are often cited:

Acute Toxicity: Phenylenediamine derivatives can be toxic if swallowed, in contact with skin, or if inhaled. pentachemicals.eucarlroth.com Some may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. carlroth.comindustrialchemicals.gov.au

Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation. fishersci.nlscbt.com Some forms may even cause skin burns. coleparmer.com

Sensitization: May cause an allergic skin reaction or sensitization by skin contact. scbt.comhpc-standards.com

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation. fishersci.nl

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs. industrialchemicals.gov.au

A comprehensive risk assessment should be conducted before any new experiment involving this compound. This involves evaluating the specific procedures to be used, the quantities of the substance, and the potential for exposure. The assessment should identify potential scenarios such as spills, splashes, or inhalation of dust and outline measures to mitigate these risks.

Selection and Utilization of Appropriate Personal Protective Equipment (PPE)

Based on the risk assessment, appropriate Personal Protective Equipment (PPE) must be selected and used correctly.

PPE Recommendations for Handling this compound:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields are mandatory. echemi.comvanderbiltchemicals.com In situations with a high risk of splashing, a face shield should be worn in addition to goggles. americanchemistry.com | To protect eyes from splashes, dust, and vapors that can cause serious irritation or burns. fishersci.nlcoleparmer.com |